1-Ethyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
1-Ethyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H6N2 . It has been studied for its potential use in treating immune diseases such as organ transplantation . The compound has been found to have immunomodulatory effects, particularly targeting Janus Kinase 3 (JAK3), a protein that plays a crucial role in modulating a number of inflammatory and immune mediators .
Synthesis Analysis
The synthesis of this compound derivatives has been described in several studies . For instance, 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles have been shown to undergo condensation with 1,3-dicarbonyl compounds and their acetals, β-oxo-esters, and diethyl malonate in the presence of hydrochloric acid to yield 1H-pyrrolo[2,3-b]pyridines .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolopyridine ring with an ethyl group attached . The molecular weight of the compound is 118.1359 .Chemical Reactions Analysis
This compound derivatives have been found to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . In particular, compound 4h has shown potent FGFR inhibitory activity .Scientific Research Applications
Synthetic Routes and Derivatization
- A convenient synthetic route to substituted pyrrolo[2,3-b]pyridines, including the synthesis of novel ethylene-bridged compounds, has been developed, broadening the scope of derivatization possibilities for this class of compounds (Wilding et al., 2015).
Molecular Semiconducting Materials
- Pyrrolo[2,3-b]pyridine derivatives have been studied for their potential in semiconducting materials. Research into nitrogen-embedded small molecules derived from pyrrolo[2,3-b]pyridine showed promising electrochemical properties and n-channel transport characteristics, indicating potential applications in electronics (Zhou et al., 2019).
Antioxidant Activity
- Some derivatives of pyrrolo[2,3-b]pyridine have shown significant antioxidant activity. This suggests potential applications in fields like pharmacology or material science, where oxidative stability is important (Zaki et al., 2017).
Antibacterial Agents
- Certain pyrrolo[2,3-b]pyridine compounds have been screened for antibacterial properties, indicating their potential use in developing new antibacterial agents (Abdel-Mohsen & Geies, 2009).
Photophysical Properties
- The photophysical behavior of pyrrolo[2,3-b]pyridine derivatives, such as their solvatochromism and fluorescence, has been investigated. These properties suggest applications in sensors and optoelectronic devices (Bozkurt & Doğan, 2018).
Cancer Research
- Derivatives of 1H-pyrrolo[2,3-b]pyridine have been evaluated as c-Met inhibitors, showing potential in cancer research. These studies help in understanding the molecular mechanisms of cancer and developing new therapeutic strategies (Liu et al., 2016).
Mechanism of Action
The mechanism of action of 1-Ethyl-1H-pyrrolo[2,3-b]pyridine derivatives involves the inhibition of JAK3 . JAK3 is specifically associated with the common γc subunit of cytokine receptors of interleukins (ILs), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, all of which are involved in differentiation, proliferation, and survival of T cells .
Safety and Hazards
While specific safety and hazard information for 1-Ethyl-1H-pyrrolo[2,3-b]pyridine is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Properties
IUPAC Name |
1-ethylpyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-11-7-5-8-4-3-6-10-9(8)11/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYJRJSQPWZHHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473678 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126344-09-0 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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